molecular formula C8H7N5S B2627458 11,12-Dimethyl-10-thia-3,4,5,6,8-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene CAS No. 117562-87-5

11,12-Dimethyl-10-thia-3,4,5,6,8-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene

Cat. No. B2627458
CAS RN: 117562-87-5
M. Wt: 205.24
InChI Key: NVWRFWZKVOCORD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11,12-Dimethyl-10-thia-3,4,5,6,8-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene is a useful research compound. Its molecular formula is C8H7N5S and its molecular weight is 205.24. The purity is usually 95%.
BenchChem offers high-quality 11,12-Dimethyl-10-thia-3,4,5,6,8-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11,12-Dimethyl-10-thia-3,4,5,6,8-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thermal and Photochemical Reactions

Research involving structurally related compounds, such as dimethyl 8-oxo-1-phenyl-12-azatricyclo[7,2,1,0^2,7]dodeca-2(9),3,5,11-tetraene-10,11-dicarboxylate, has focused on their thermal and photochemical rearrangements. These studies demonstrate the compound's ability to undergo novel rearrangements under specific conditions, which can be significant for developing new chemical synthesis pathways or understanding reaction mechanisms. The X-ray crystal structure of a benzazocine derivative, obtained from such rearrangements, provides insights into the compound's structural transformations and potential applications in material science and molecular engineering (Padwa et al., 1972).

Synthesis and Chiroptical Properties

Another area of interest is the synthesis and chiroptical properties of related compounds, such as dimethyl 8,12-diphenylbenzo[d]heptalene-6,7-dicarboxylate. These studies explore the synthetic routes to achieve these compounds and investigate their optical properties, which are crucial for applications in optoelectronics, pharmaceuticals, and as chiral agents in asymmetric synthesis. The research into the chiroptical properties and the ability to separate enantiomers provides valuable information for the development of enantioselective synthesis methods (Rippert & Hansen, 1993).

Proton Sponge Properties

Further research into structurally related compounds, such as 11,12-dimethyl-11,12-diazatetracyclo[6.2.1.1(3,6).0(2,7)]dodecane derivatives, has been predicted to showcase superorganic base properties in various solvents based on density functional theory (DFT) calculations. These compounds, known as proton sponges, have their basicities modulated through remote substituent effects, offering potential applications in organic synthesis, catalysis, and as proton-transfer agents in various chemical reactions (Singh & Ganguly, 2007).

properties

IUPAC Name

11,12-dimethyl-10-thia-3,4,5,6,8-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5S/c1-4-5(2)14-8-6(4)7-10-11-12-13(7)3-9-8/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWRFWZKVOCORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C3=NN=NN3C=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.